molecular formula C12H17NOS B7509170 N-(1-cyclopropylethyl)-4,5-dimethylthiophene-2-carboxamide

N-(1-cyclopropylethyl)-4,5-dimethylthiophene-2-carboxamide

Cat. No. B7509170
M. Wt: 223.34 g/mol
InChI Key: VBMPMKDDPTZXQT-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-4,5-dimethylthiophene-2-carboxamide, commonly known as CPET, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPET belongs to the class of compounds known as thiophenes, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of CPET is not fully understood. However, it is believed to act through the modulation of ion channels and receptors in the brain. CPET has been shown to bind to the TRPV1 receptor, which is involved in pain perception and inflammation. It has also been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
CPET has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. CPET has also been shown to reduce pain by blocking the activity of pain-sensing neurons. Additionally, CPET has been found to have anticonvulsant effects by reducing the excitability of neurons in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPET is its diverse range of biological activities. This makes it a promising candidate for the development of new therapeutics. Additionally, CPET has been shown to be relatively safe and well-tolerated in animal studies. However, one of the limitations of CPET is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of CPET. One area of interest is the development of CPET-based therapeutics for the treatment of neurodegenerative diseases. Another potential direction is the investigation of CPET's effects on other ion channels and receptors in the brain. Additionally, further research is needed to determine the optimal dosing and administration methods for CPET in clinical settings.

Synthesis Methods

CPET can be synthesized through a multi-step process that involves the reaction of 4,5-dimethyl-2-thiophenecarboxylic acid with cyclopropylmethylamine. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through column chromatography to obtain CPET in its pure form.

Scientific Research Applications

CPET has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. CPET has also been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(1-cyclopropylethyl)-4,5-dimethylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-7-6-11(15-9(7)3)12(14)13-8(2)10-4-5-10/h6,8,10H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMPMKDDPTZXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC(C)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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